molecular formula C8H7F B1345600 2-Fluorostyrene CAS No. 394-46-7

2-Fluorostyrene

Cat. No.: B1345600
CAS No.: 394-46-7
M. Wt: 122.14 g/mol
InChI Key: YNQXOOPPJWSXMW-UHFFFAOYSA-N
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Description

2-Fluorostyrene is an organic compound with the molecular formula C₈H₇F. It is a derivative of styrene, where a fluorine atom replaces one of the hydrogen atoms on the benzene ring. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .

Biochemical Analysis

Biochemical Properties

2-Fluorostyrene plays a significant role in biochemical reactions, particularly in the context of enzyme-catalyzed processes. It is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The interaction between this compound and cytochrome P450 can lead to the formation of reactive intermediates that may further react with other biomolecules, including proteins and nucleic acids. These interactions are crucial for understanding the metabolic fate of this compound and its potential effects on biological systems .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to changes in the expression of genes involved in oxidative stress response and detoxification pathways. Additionally, it may affect cellular metabolism by interfering with the normal function of metabolic enzymes, leading to altered levels of metabolites and energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules, including enzymes and proteins. One of the key interactions is with cytochrome P450 enzymes, where this compound acts as a substrate and undergoes metabolic transformation. This process can result in the formation of reactive intermediates that may bind covalently to proteins, leading to enzyme inhibition or activation. Furthermore, this compound can induce changes in gene expression by modulating transcription factors and signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. Long-term exposure to this compound in in vitro or in vivo studies has been associated with cumulative effects on cellular function, including increased oxidative stress and DNA damage .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The metabolism of this compound leads to the formation of various metabolites, including fluorinated aromatic compounds and epoxides. These metabolites can further participate in biochemical reactions, affecting metabolic flux and the levels of other metabolites. The interaction with cofactors such as NADPH is also crucial for the enzymatic activity involved in the metabolism of this compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties and interactions with transporters and binding proteins. This compound can be transported across cell membranes via passive diffusion or facilitated by specific transporters. Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can vary, with higher concentrations observed in organs involved in detoxification, such as the liver .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with cellular components and post-translational modifications. It has been observed to localize in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes. Additionally, this compound can be found in the cytoplasm and nucleus, where it may influence various cellular processes. Targeting signals and modifications such as phosphorylation can direct this compound to specific compartments or organelles, affecting its activity and function .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluorostyrene can be synthesized through several methods. One common approach involves the dehydrofluorination of 2-fluoroethylbenzene using a strong base such as potassium tert-butoxide. Another method includes the reaction of 2-fluorobenzaldehyde with a Wittig reagent to form the desired product .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic dehydrofluorination of 2-fluoroethylbenzene. This process is carried out under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Fluorostyrene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the ortho position of the fluorine atom, which significantly affects its chemical reactivity and the types of reactions it can undergo. This positional difference can lead to variations in the physical and chemical properties compared to its isomers .

Properties

IUPAC Name

1-ethenyl-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F/c1-2-7-5-3-4-6-8(7)9/h2-6H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNQXOOPPJWSXMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

30940-23-9
Record name Poly(o-fluorostyrene)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30940-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID90192589
Record name o-Fluorostyrene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

394-46-7
Record name 1-Ethenyl-2-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=394-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name o-Fluorostyrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000394467
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name o-Fluorostyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90192589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name o-fluorostyrene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.270
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

The substantially same method as described in Preparation Example 284 was conducted, except that 2-fluorobenzaldehyde (Aldrich No. F4807) was used instead of 2-iodobenzaldehyde (Preparation Example 63) to obtain the title compound (1.82 g, yield 20˜40%).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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